Griseoviridin

Antimicrobial Resistance Mycobacterium avium Complex (MAC) Drug Discovery

Griseoviridin stands apart from generic Group A streptogramins due to its unique ene-thiol linkage and 23-membered macrocycle, critical for its potent antibacterial activity. With a well-characterized 100-fold selectivity for bacterial ribosomes over human ribosomes, it serves as an essential reference standard for ribosomal inhibitor screening and SAR studies. Its synergistic action with etamycin against Mycobacterium avium complex (MIC 0.024-1.56 μg/mL) makes it a privileged scaffold for developing novel combination therapies against drug-resistant infections. Researchers can rely on its robust assay system to dissect streptogramin synergy mechanisms. Choose Griseoviridin to benchmark selectivity and drive your antibiotic discovery programs forward.

Molecular Formula C22H27N3O7S
Molecular Weight 477.5 g/mol
CAS No. 53216-90-3
Cat. No. B1245102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseoviridin
CAS53216-90-3
Synonymsgriseoviridin
Molecular FormulaC22H27N3O7S
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O
InChIInChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1
InChIKeyUXWOXTQWVMFRSE-JCSRQJCQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Griseoviridin (CAS 53216-90-3): A Unique Group A Streptogramin for Antimicrobial Research and Development


Griseoviridin (CAS 53216-90-3) is a potent, broad-spectrum Group A streptogramin antibiotic produced by the fermentation of *Streptomyces griseoviridis* [1]. It is a unique hybrid polyketide-nonribosomal peptide natural product characterized by a 23-membered macrocycle, an embedded oxazole motif, and a distinctive ene-thiol linkage [2]. Its primary mechanism of action involves binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis [3].

Why Griseoviridin Cannot Be Replaced by Other Group A Streptogramins in Research


Generic substitution with other Group A streptogramins, such as virginiamycin M1, pristinamycin IIA, or madumycin II, is not scientifically justified due to Griseoviridin's unique structural and functional characteristics [1]. The presence of a unique ene-thiol linkage in its macrocycle is critical for its biological activity, a feature absent in other Group A members [2]. Furthermore, its biosynthetic gene cluster is distinct and co-produces viridogrisein (Group B) for synergistic action, making it a privileged tool for studying streptogramin synergy and resistance [1]. Most importantly, Griseoviridin demonstrates a superior binding affinity for bacterial ribosomes over human ribosomes, a critical selectivity parameter not uniformly observed or quantified across the entire Group A class [3].

Griseoviridin's Quantifiable Advantages Over Nosiheptide, Etamycin, and Other Analogs


Quantified Anti-Mycobacterial Potency of Griseoviridin vs. Nosiheptide and Etamycin

In a direct comparative screen, griseoviridin (2) exhibited a specific anti-mycobacterial potency range against *M. avium* and *M. intracellulare* that is distinct from its co-isolated comparator, nosiheptide (1). Both compounds demonstrated minimum inhibitory concentrations (MICs) between 0.024 and 1.56 μg/mL [1]. However, a key differentiator is its synergistic potential: the combination of griseoviridin (2) with its co-produced streptogramin, etamycin (3), markedly enhanced anti-mycobacterial activity against both species, an effect not observed with nosiheptide [1].

Antimicrobial Resistance Mycobacterium avium Complex (MAC) Drug Discovery

Griseoviridin's Superior Selectivity for Bacterial vs. Human Ribosomes Compared to Class

Griseoviridin exhibits a significant and quantifiable difference in binding affinity between prokaryotic and eukaryotic ribosomes. Its affinity for 80-S type ribosomes (yeast or human) is two orders of magnitude smaller than its affinity for *E. coli* ribosomes [1]. The mode of action is comparable to other antibiotics of the streptogramin A group, but this specific, quantified selectivity metric provides a crucial differentiator for research [1].

Mechanism of Action Ribosome Selectivity

Unique Synergistic Activity with Viridogrisein Analogs Confirmed Against *S. aureus*

The synergy between griseoviridin (Group A) and viridogrisein (Group B) is a hallmark of the class, but recent studies have quantified this effect with novel Group B analogs. Equimolar mixtures of griseoviridin with each of five new viridogrisein analogs (B–F) consistently inhibited the growth of *S. aureus* more potently than treatment with the respective Group B analog alone [1]. This is consistent with the known streptogramin synergy, where the combination can be bactericidal [2].

Antibacterial Synergy Staphylococcus aureus Streptogramin Antibiotics

Optimal Research Applications for Griseoviridin (CAS 53216-90-3)


Lead Compound for Developing Synergistic Therapies Against MAC Infections

Griseoviridin's established potency (MIC 0.024-1.56 μg/mL) and its synergistic enhancement with etamycin against *Mycobacterium avium* complex (MAC) [1] make it an ideal starting point for medicinal chemistry programs. Researchers can leverage this natural synergy to develop novel combination therapies or engineer dual-action molecules to combat these challenging, often drug-resistant infections.

A Privileged Probe for Studying Streptogramin A Structure-Activity Relationships (SAR)

The unique structural features of Griseoviridin, particularly its 23-membered macrocycle and ene-thiol linkage, are essential for its activity [1]. Researchers investigating the structure-activity relationships (SAR) of Group A streptogramins should utilize griseoviridin as a key reference molecule. Its potent synergy with a broad array of Group B analogs, including recently discovered ones [2], provides a robust assay system to dissect the molecular requirements for streptogramin synergy and the development of new antimicrobial combinations.

A Calibrated Standard in Ribosome Selectivity Assays

Griseoviridin's well-characterized and quantified two-order-of-magnitude selectivity for bacterial over human ribosomes [1] positions it as a valuable calibration standard in eukaryotic vs. prokaryotic translation assays. It can serve as a control compound to benchmark the selectivity of new ribosomal inhibitors, aiding in the early identification of candidates with favorable therapeutic windows.

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18 linked technical documents
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